2-(3-methoxycyclobutyl)acetic acid, Mixture of diastereomers
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Overview
Description
2-(3-methoxycyclobutyl)acetic acid, mixture of diastereomers, is a compound that has garnered interest in various fields of research, including organic chemistry, pharmacology, and material science. This compound is characterized by its unique cyclobutyl ring structure with a methoxy group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxycyclobutyl)acetic acid typically involves the following steps:
Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring. This can be achieved through a [2+2] cycloaddition reaction of alkenes.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be done through a carboxylation reaction, where a carboxyl group is introduced to the cyclobutyl ring.
Industrial Production Methods
In an industrial setting, the production of 2-(3-methoxycyclobutyl)acetic acid may involve:
Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Purification: The mixture of diastereomers is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxycyclobutyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(3-methoxycyclobutyl)acetic acid has several scientific research applications:
Organic Chemistry: Used as a building block for synthesizing more complex molecules.
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Material Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in pharmacological applications, it may interact with enzymes or receptors to exert its effects. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(3-hydroxycyclobutyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-(3-methoxycyclopropyl)acetic acid: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
2-(3-methoxycyclobutyl)acetic acid is unique due to its specific combination of a methoxy group and a cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
1694356-55-2 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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